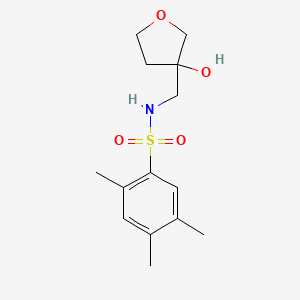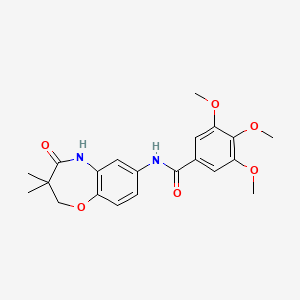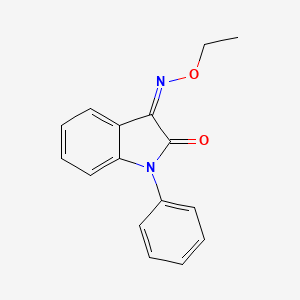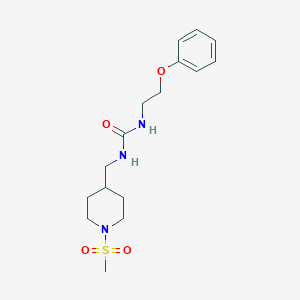
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2,4,5-trimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2,4,5-trimethylbenzenesulfonamide: is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a tetrahydrofuran ring, a sulfonamide group, and a trimethylbenzene moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2,4,5-trimethylbenzenesulfonamide typically involves multiple steps:
-
Formation of the Tetrahydrofuran Ring: : The tetrahydrofuran ring can be synthesized through cyclization reactions involving diols or other suitable precursors. For instance, 3-hydroxytetrahydrofuran can be prepared by cyclizing 1,2,4-butanetriol in the presence of a catalyst like p-toluenesulfonic acid at elevated temperatures .
-
Sulfonamide Formation: : The sulfonamide group is introduced by reacting the tetrahydrofuran derivative with a sulfonyl chloride, such as 2,4,5-trimethylbenzenesulfonyl chloride, under basic conditions. Common bases used in this reaction include triethylamine or pyridine .
-
Final Coupling: : The final step involves coupling the hydroxytetrahydrofuran moiety with the sulfonamide derivative. This can be achieved through nucleophilic substitution reactions, where the hydroxyl group of the tetrahydrofuran reacts with the sulfonyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The hydroxyl group in the tetrahydrofuran ring can undergo oxidation to form ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide .
-
Reduction: : The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride .
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, pyridine.
p-Toluenesulfonic acid.Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Various sulfonamide derivatives.
Scientific Research Applications
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2,4,5-trimethylbenzenesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2,4,5-trimethylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways or signal transduction processes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-((3-hydroxytetrahydrofuran-3-yl)methyl)-3-methoxybenzenesulfonamide
- Methyl 3-{[(3-hydroxytetrahydro-3-furanyl)methyl]sulfamoyl}-4-methoxybenzoate
Uniqueness
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2,4,5-trimethylbenzenesulfonamide is unique due to its specific combination of a tetrahydrofuran ring, a sulfonamide group, and a trimethylbenzene moiety. This structure provides distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
N-[(3-hydroxyoxolan-3-yl)methyl]-2,4,5-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c1-10-6-12(3)13(7-11(10)2)20(17,18)15-8-14(16)4-5-19-9-14/h6-7,15-16H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOQOJHOCDHNGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2(CCOC2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(3-acetamidophenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2700320.png)
![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)tetrahydrofuran-3-carboxamide](/img/structure/B2700321.png)
![2-(2-chloro-4-fluorobenzyl)-N-cyclopentyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2700322.png)


![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2700325.png)
![N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2700326.png)

![N-[(4-Methylphenyl)methyl]-N-prop-2-ynylbut-2-ynamide](/img/structure/B2700328.png)


![N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)naphthalene-2-carboxamide;hydrochloride](/img/structure/B2700339.png)

